4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide
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Overview
Description
4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring, a benzothieno core, and a pyrimidine moiety, all linked through a sulfide bridge. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions to form the benzothieno structure.
Introduction of the Pyrimidine Ring: The benzothieno intermediate is then reacted with a suitable nitrile or amidine to introduce the pyrimidine ring, often using a cyclization reaction facilitated by a catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated benzothieno-pyrimidine intermediate reacts with morpholine.
Formation of the Sulfide Linkage: Finally, the 4-methylbenzyl group is attached through a sulfide linkage, typically using a thiol or disulfide reagent under reductive conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group in 4-Methylbenzyl 4-morpholinobenzothieno[3,2-d]pyrimidin-2-yl sulfide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfide linkage to form thiols or disulfides, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it useful in the design of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring and the benzothieno-pyrimidine core may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfone : Similar structure but with a sulfone group instead of a sulfide.
- 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl thiol : Contains a thiol group instead of a sulfide.
- 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl disulfide : Features a disulfide linkage.
Uniqueness
The uniqueness of 4-Methylbenzyl 4-morpholino1benzothieno[3,2-d]pyrimidin-2-yl sulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-15-6-8-16(9-7-15)14-27-22-23-19-17-4-2-3-5-18(17)28-20(19)21(24-22)25-10-12-26-13-11-25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIKNMWILSKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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